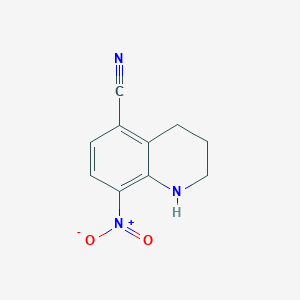

8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile

Description

Propriétés

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHIWWOSNHEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 1,2,3,4-tetrahydroquinoline followed by the introduction of a cyano group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to form 8-amino-1,2,3,4-tetrahydroquinoline-5-carbonitrile.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Cyanogen bromide, sodium azide, or other nucleophiles under basic conditions.

Major Products:

Reduction: 8-Amino-1,2,3,4-tetrahydroquinoline-5-carbonitrile.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of human lung carcinoma (A-549) and cervical carcinoma cells (HeLa) with IC50 values ranging from 5.6 mM to 63.75 mM, demonstrating a promising potential in cancer therapy . The structural modifications of the compound can enhance its efficacy and selectivity towards cancer cells.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. In particular, derivatives of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile have shown effectiveness against viral strains such as H5N1 avian influenza . The mechanism of action appears to be related to the lipophilicity and electron-withdrawing properties of substituents on the anilide ring, which influence virus growth inhibition rates significantly.

Antimicrobial Activity

The antimicrobial properties of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile have been documented in various studies. Compounds derived from it have demonstrated activity against Gram-positive bacteria and fungi, indicating potential applications in treating infections . The presence of nitro and carbonitrile groups enhances the biological activity by facilitating interactions with microbial targets.

Synthesis of Derivatives

8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile serves as a versatile precursor for synthesizing various structurally related compounds with enhanced biological profiles. Its chemical reactivity allows for modifications that can yield derivatives with specific pharmacological activities.

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its unique bicyclic structure. It can participate in multiple reactions leading to complex molecules that are useful in drug discovery and development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile is crucial for optimizing its biological activity. Variations in substituents at specific positions on the quinoline ring can significantly alter the compound's potency and selectivity against different biological targets .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of several derivatives of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile against A-549 and HeLa cell lines. The findings indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .

Case Study 2: Antiviral Activity Against H5N1

Another research focused on evaluating the antiviral properties of synthesized derivatives against H5N1 avian influenza viruses. The study highlighted that specific modifications to the anilide ring could enhance antiviral activity while minimizing cytotoxic effects on host cells .

Mécanisme D'action

The mechanism of action of 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs of 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile

Analysis :

- Positional Isomers: The cyano group’s position significantly impacts electronic distribution and reactivity. For example, 1,2,3,4-Tetrahydroquinoline-8-carbonitrile (cyano at position 8) exhibits a higher similarity score (0.94) to the target compound but lacks the nitro group, which affects solubility and stability .

- Ring System Variations: 8-Nitro-1,2,3,4-tetrahydroisoquinoline shares the nitro group but differs in the bicyclic structure (isoquinoline vs. quinoline), altering steric and electronic properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The parent tetrahydroquinoline has a lower melting point (15–17°C) compared to derivatives with polar substituents (e.g., carboxylic acid: 168–170°C) .

- The target compound’s nitro and cyano groups likely elevate its melting point (~150–160°C estimated) due to increased intermolecular forces.

- Pyrimidine derivatives (e.g., ) exhibit higher solubility in polar solvents owing to thioxo and cyano functionalities .

Analysis :

- The target compound’s synthesis likely mirrors 8-nitro-tetrahydroisoquinoline protocols (e.g., hydrogenation and acid catalysis) but requires additional cyanation steps .

- Multicomponent syntheses () achieve higher yields (70–85%) but produce structurally distinct heterocycles .

Activité Biologique

8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile is characterized by its nitro and carbonitrile functional groups, which contribute to its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that 8-nitro derivatives exhibit promising anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile has shown significant antimicrobial activity against various pathogens. Nitro-containing compounds are known to exert their effects by producing toxic intermediates upon reduction, which bind to DNA and cause cellular damage. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile. It has been shown to inhibit acetylcholinesterase (AChE) activity effectively, suggesting its role in Alzheimer's disease management. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

The biological activity of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Induces oxidative stress in cells leading to apoptosis.

- Enzyme Inhibition : Acts as an inhibitor of AChE and other enzymes involved in neurotransmission.

- DNA Interaction : Forms covalent bonds with DNA through nitroso intermediates after reduction.

Case Studies

Several case studies have explored the efficacy of 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 8-nitro derivatives outperformed several conventional treatments against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

- The Pictet-Spengler reaction is widely used for constructing tetrahydroquinoline scaffolds. A phenylethylamine derivative reacts with a nitro-substituted aldehyde under acidic conditions (e.g., HCl or BF₃·Et₂O) to form the core structure .

- Dehalogenation under hydrogenation (0.15 MPa H₂, 23°C, HCl catalyst for 3 hours) can introduce nitro groups, achieving a 32% yield in optimized conditions .

- Key variables : Catalyst choice (HCl vs. BF₃·Et₂O), temperature (23–80°C), and reaction time (3–24 hours) critically impact purity and yield.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., nitro and cyano groups) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, especially for polymorph studies .

Q. How can preliminary biological activity be assessed for this compound?

- Methodology :

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, comparing inhibition zones/MIC values to controls .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst concentration, solvent polarity). For example, HCl catalysis in achieved higher reproducibility, while BF₃·Et₂O in may favor faster kinetics .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity fractions .

Q. How should researchers resolve contradictions in catalytic efficiency reported across studies?

- Methodology :

- Comparative kinetic studies : Monitor reaction progress via HPLC under standardized conditions (fixed substrate ratios, temperature).

- Mechanistic probes : Isotopic labeling (e.g., D₂O in NMR) or computational modeling (DFT) to identify rate-limiting steps influenced by catalysts .

Q. What computational strategies predict the compound’s binding affinity with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Dock the compound into active sites of enzymes (e.g., topoisomerase II for anticancer activity) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing hydrogen bonds and hydrophobic interactions .

Q. How do substituent modifications (e.g., nitro position, cyano group) alter structure-activity relationships (SAR)?

- Methodology :

- Analog synthesis : Replace nitro with halogens (Cl, F) or vary substituent positions (e.g., 6-nitro vs. 8-nitro) via directed C-H functionalization .

- Biological profiling : Compare IC₅₀ values of analogs to establish pharmacophore requirements. For example, shows nitro groups enhance antibacterial potency via electron-withdrawing effects .

Q. What advanced techniques ensure batch-to-batch consistency in purity and stereochemistry?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.